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Compound of Interest

Compound Name: 1-Hydroxy-2-butanone

Cat. No.: B1215904 Get Quote

This guide provides a comprehensive overview of the spectroscopic data for 1-Hydroxy-2-
butanone (CAS No: 5077-67-8), a primary alpha-hydroxy ketone. The information is intended

for researchers, scientists, and professionals in drug development and analytical chemistry.

This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) data in a structured format, alongside detailed experimental protocols and

visual diagrams to aid in data interpretation and application.

Spectroscopic Data Summary
The following sections summarize the key spectroscopic data for 1-Hydroxy-2-butanone,

presented in tabular format for clarity and comparative analysis.

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.

Below are the predicted and reported chemical shifts for ¹H and ¹³C NMR of 1-Hydroxy-2-
butanone.

Table 1: ¹H NMR Spectroscopic Data for 1-Hydroxy-2-butanone
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Proton Assignment
Predicted Chemical Shift

(ppm) in D₂O
Multiplicity

CH₃ (Position 4) 0.89 t (triplet)

CH₂ (Position 3) 2.58 q (quartet)

CH₂OH (Position 1) 4.19 s (singlet)

Data sourced from the Human Metabolome Database (predicted, 400 MHz).[1]

Table 2: ¹³C NMR Spectroscopic Data for 1-Hydroxy-2-butanone

Carbon Assignment Predicted Chemical Shift (ppm)

C-4 (CH₃) 7.9

C-3 (CH₂) 36.9

C-1 (CH₂OH) Not specified

C-2 (C=O) 209.3

Note: Predicted values for similar structures, such as butanone, are used as a reference.

Specific experimental ¹³C NMR data for 1-Hydroxy-2-butanone is not readily available in the

searched resources.[2]

IR spectroscopy identifies functional groups within a molecule based on their characteristic

absorption of infrared radiation.

Table 3: Key IR Absorption Bands for 1-Hydroxy-2-butanone
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Wavenumber (cm⁻¹) Intensity
Functional Group

Assignment

~3550 - 3230 Broad O-H stretch (alcohol)

~2900 - 3000 Medium-Strong C-H stretch (alkyl)

~1700 - 1725 Strong C=O stretch (ketone)

~1120 - 1030 Medium C-O stretch (alcohol)

Data interpreted from characteristic functional group absorption regions for alpha-hydroxy

ketones.[3][4]

Electron ionization mass spectrometry (EI-MS) provides information about the molecular weight

and fragmentation pattern of a compound.

Table 4: Mass Spectrometry Data (EI-MS) for 1-Hydroxy-2-butanone

m/z (Mass-to-Charge Ratio) Relative Intensity Plausible Fragment Ion

88 Low [M]⁺ (Molecular Ion)

57 High [CH₃CH₂CO]⁺

31 Medium [CH₂OH]⁺

29 High [CH₃CH₂]⁺

Data sourced from the NIST WebBook and PubChem.[5][6][7]

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of a liquid

sample like 1-Hydroxy-2-butanone.

Sample Preparation: Dissolve approximately 5-10 mg of 1-Hydroxy-2-butanone in a

suitable deuterated solvent (e.g., CDCl₃, D₂O) in a 5 mm NMR tube. The use of deuterated

solvents is crucial to avoid large solvent signals in the ¹H NMR spectrum.[8]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://docbrown.info/page06/spectra2/acetoin-ir.htm
https://chem.libretexts.org/Bookshelves/General_Chemistry/Book%3A_Structure_and_Reactivity_in_Organic_Biological_and_Inorganic_Chemistry_(Schaller)/Structure_and_Reactivity_in_Organic_Biological_and_Inorganic_Chemistry_II%3A_Practical_Aspects_of_Structure_-_Purification_and_Spectroscopy/03%3A_Infrared_Spectroscopy/3.08%3A_More_Complicated_Spectra
https://www.benchchem.com/product/b1215904?utm_src=pdf-body
https://www.drawellanalytical.com/ftir-analysis-for-liquid-samples-what-you-need-to-know/
https://pubchem.ncbi.nlm.nih.gov/compound/1-Hydroxy-2-butanone
https://webbook.nist.gov/cgi/cbook.cgi?ID=C5077678&Mask=200
https://www.benchchem.com/product/b1215904?utm_src=pdf-body
https://www.benchchem.com/product/b1215904?utm_src=pdf-body
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Organic_Chemistry_with_a_Biological_Emphasis_v2.0_(Soderberg)/05%3A_Structure_Determination_Part_II_-_Nuclear_Magnetic_Resonance_Spectroscopy/5.04%3A_The_1H-NMR_experiment
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1215904?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Instrument Setup: The analysis is typically performed on a 300 or 400 MHz NMR

spectrometer.[1] The instrument is tuned and shimmed to optimize the magnetic field

homogeneity.

Data Acquisition: Acquire ¹H NMR spectra with a sufficient number of scans to achieve a

good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to

the lower natural abundance of the ¹³C isotope.

Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain

the NMR spectrum. The spectrum is then phase-corrected, and the baseline is corrected.

Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0

ppm.[2][9]

Sample Preparation: For Attenuated Total Reflectance (ATR) FTIR, a small drop of neat 1-
Hydroxy-2-butanone is placed directly onto the ATR crystal (e.g., diamond or germanium).

[10][11]

Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded.

This is necessary to subtract the spectral contributions of the instrument and the ambient

environment.

Sample Spectrum: The sample is applied to the crystal, and the sample spectrum is

acquired. The instrument collects multiple scans, which are averaged to improve the signal-

to-noise ratio.

Data Processing: The final absorbance or transmittance spectrum is generated by ratioing

the sample spectrum against the background spectrum. The spectrum is typically analyzed

in the range of 4000 to 400 cm⁻¹.[5]

Sample Introduction: As 1-Hydroxy-2-butanone is a volatile liquid, it can be introduced into

the mass spectrometer via a gas chromatography (GC-MS) system or a direct injection port.

[12] For GC-MS, the sample is injected into the GC, where it is vaporized and separated

from other components before entering the mass spectrometer.

Ionization: In the ion source, the vaporized sample molecules are bombarded with a high-

energy electron beam (typically 70 eV), causing the ejection of an electron and the formation

of a positively charged molecular ion ([M]⁺) and fragment ions.[13]
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Mass Analysis: The generated ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

Detection: The separated ions are detected, and a mass spectrum is generated, plotting the

relative abundance of ions as a function of their m/z ratio.

Data Visualization
The following diagrams, created using the DOT language, illustrate key workflows and

relationships in the spectroscopic analysis of 1-Hydroxy-2-butanone.
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Caption: Workflow for the spectroscopic analysis of 1-Hydroxy-2-butanone.
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Caption: Plausible fragmentation pathway of 1-Hydroxy-2-butanone in EI-MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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